1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a phenylpropyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves multiple steps. One common method includes the combination of succinic anhydride and imines through the Castagnoli–Cushman reaction, followed by directed palladium-catalyzed C(sp3)–H functionalization . This approach takes advantage of the developing carboxylic group, which is properly derivatized with 8-aminoquinoline as a directing group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring. Common reagents and conditions for these reactions include palladium catalysts for C-H activation and functionalization. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of other bioactive molecules.
Medicine: Potential therapeutic applications due to its interaction with biological targets.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been found to inhibit the BACE-1 enzyme by interacting with the S2’ subsite . This inhibition can potentially reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and thiadiazole-containing molecules. For instance:
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have been studied for their anticonvulsant activity.
Thiadiazole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties. 1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H26N4O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O2S/c1-3-4-10-24-13-16(12-18(24)25)19(26)21-20-23-22-17(27-20)11-14(2)15-8-6-5-7-9-15/h5-9,14,16H,3-4,10-13H2,1-2H3,(H,21,23,26) |
InChI Key |
AKESKNDZNOEFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=NN=C(S2)CC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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